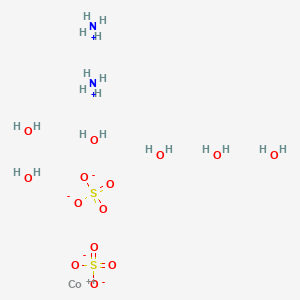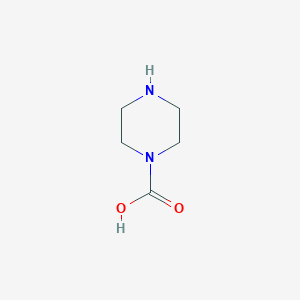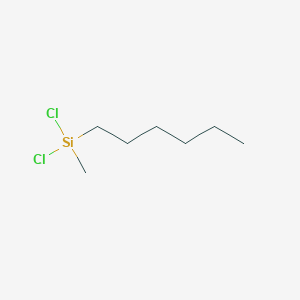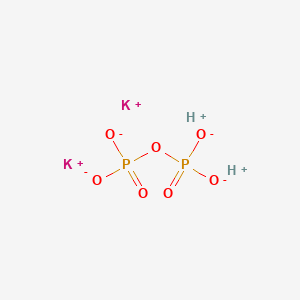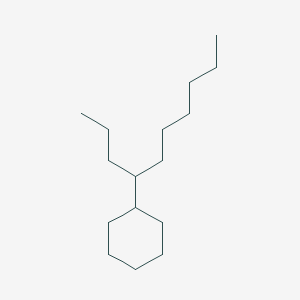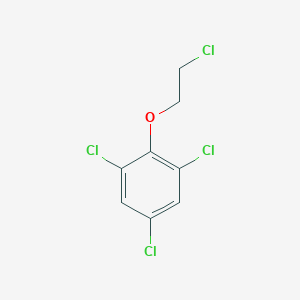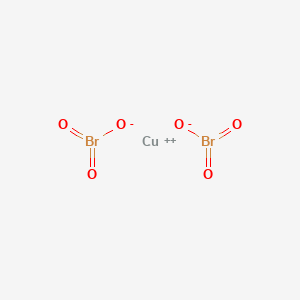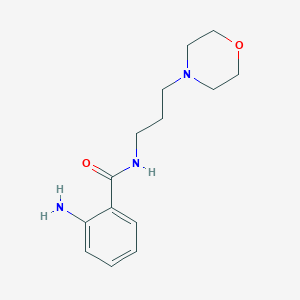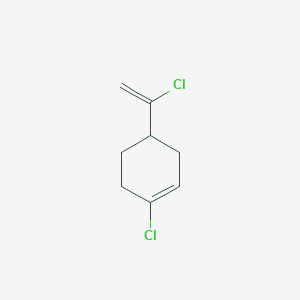
Cyclohexene, 1-chloro-4-(1-chloroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is a chemical compound that is widely used in various scientific research applications. It is a colorless liquid with a pungent odor and has a molecular formula of C8H11Cl2. This compound is synthesized through a complex chemical process and has various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is not fully understood. However, studies have shown that the compound acts as a reactive intermediate in various chemical reactions. It is believed to undergo addition reactions with various nucleophiles such as water, alcohols, and amines. The compound is also known to undergo oxidation reactions, which result in the formation of various organic compounds.
Effets Biochimiques Et Physiologiques
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- has various biochemical and physiological effects. Studies have shown that the compound has toxic effects on various organisms such as bacteria, fungi, and plants. The compound is also known to have mutagenic and carcinogenic effects on animals. Additionally, the compound is known to cause skin irritation and respiratory problems in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it ideal for use in various chemical reactions. However, the compound is toxic and requires special handling and disposal procedures. Additionally, the compound is unstable and can decompose under certain conditions, which can affect the accuracy of experimental results.
Orientations Futures
There are various future directions for the study of Cyclohexene, 1-chloro-4-(1-chloroethenyl)-. One future direction is the development of new synthetic methods for the compound. Researchers can explore new catalysts and reaction conditions to improve the yield and purity of the compound. Another future direction is the study of the mechanism of action of the compound. Researchers can use advanced analytical techniques such as spectroscopy and microscopy to gain a better understanding of the compound's reactivity and behavior. Additionally, researchers can explore the potential applications of the compound in various fields such as medicine, agriculture, and materials science.
Conclusion:
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is a chemical compound that is widely used in various scientific research applications. The compound is synthesized through a complex chemical process and has various biochemical and physiological effects. While the compound has advantages for use in lab experiments, it also has limitations and requires special handling procedures. There are various future directions for the study of Cyclohexene, 1-chloro-4-(1-chloroethenyl)-, and researchers can explore new synthetic methods, study the mechanism of action, and explore potential applications in various fields.
Méthodes De Synthèse
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is synthesized through a complex chemical process. The synthesis method involves the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The reaction results in the formation of 1-chloro-4-(1-chloroethenyl)-cyclohexene. The compound is then purified through various techniques such as distillation, recrystallization, and chromatography.
Applications De Recherche Scientifique
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is widely used in various scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. The compound is also used in the development of new materials such as liquid crystals, surfactants, and adhesives. Additionally, Cyclohexene, 1-chloro-4-(1-chloroethenyl)- is used in the study of chemical reactions and mechanisms.
Propriétés
Numéro CAS |
13547-06-3 |
|---|---|
Nom du produit |
Cyclohexene, 1-chloro-4-(1-chloroethenyl)- |
Formule moléculaire |
C8H10Cl2 |
Poids moléculaire |
177.07 g/mol |
Nom IUPAC |
1-chloro-4-(1-chloroethenyl)cyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-6(9)7-2-4-8(10)5-3-7/h4,7H,1-3,5H2 |
Clé InChI |
RRBHRPHCJASXKZ-UHFFFAOYSA-N |
SMILES |
C=C(C1CCC(=CC1)Cl)Cl |
SMILES canonique |
C=C(C1CCC(=CC1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



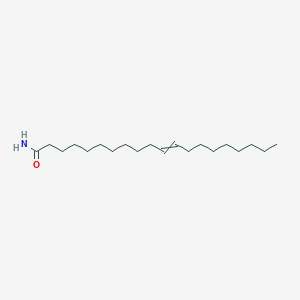
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
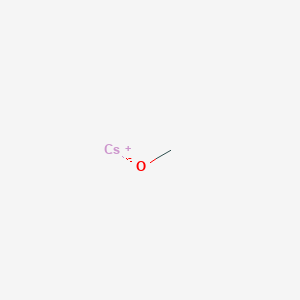
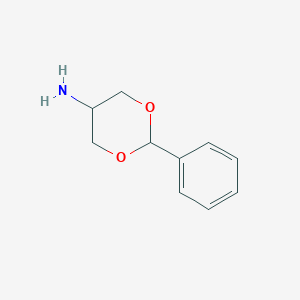
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
